molecular formula C23H17ClN2O5S B14083087 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14083087
M. Wt: 468.9 g/mol
InChI Key: MIKBKRFSPUQWGT-UHFFFAOYSA-N
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Description

7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted chromeno-pyrrole core, a dimethoxyphenyl group, and a thiazolyl moiety.

Preparation Methods

The synthesis of 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of the chromeno-pyrrole core, the introduction of the chloro and dimethoxyphenyl groups, and the attachment of the thiazolyl moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

When compared to similar compounds, 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique structure and properties. Similar compounds include:

  • This compound analogs with different substituents on the chromeno-pyrrole core.
  • Compounds with similar thiazolyl and dimethoxyphenyl groups but different core structures.

These comparisons highlight the uniqueness of this compound in terms of its chemical and biological properties.

Properties

Molecular Formula

C23H17ClN2O5S

Molecular Weight

468.9 g/mol

IUPAC Name

7-chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17ClN2O5S/c1-11-10-32-23(25-11)26-19(12-4-6-16(29-2)17(8-12)30-3)18-20(27)14-9-13(24)5-7-15(14)31-21(18)22(26)28/h4-10,19H,1-3H3

InChI Key

MIKBKRFSPUQWGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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